(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJJKZSQWOLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-90-3 | |
| Record name | Ferulamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19272-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ferulamides from Ferulic Acid
Introduction: Bridging Natural Scaffolds with Pharmaceutical Innovation
Ferulic acid, a phenolic compound abundantly found in plant cell walls, is a testament to nature's elegant chemical design. Its inherent antioxidant and anti-inflammatory properties have long made it a subject of scientific inquiry. However, its true potential in modern therapeutics is often unlocked through chemical modification, transforming this natural building block into novel molecular entities with enhanced biological activity and tailored pharmacological profiles.
This guide focuses on a pivotal class of these derivatives: ferulamides . Formed by coupling ferulic acid with a diverse array of amines, ferulamides have emerged as a versatile scaffold in drug discovery. Researchers have successfully synthesized ferulamide derivatives exhibiting a wide spectrum of therapeutic potential, including antiviral, antibacterial, neuroprotective, and anti-cancer activities.[1][2][3] The synthesis of these compounds is a critical step in harnessing their potential, requiring a nuanced understanding of chemical principles to achieve efficiency, selectivity, and scalability.
The primary challenge in ferulamide synthesis lies in the direct reaction of ferulic acid's carboxylic acid group with an amine. This acid-base reaction tends to form a stable ammonium carboxylate salt, which requires harsh conditions, such as high temperatures, to dehydrate into the desired amide bond.[4][5][6] This guide provides an in-depth exploration of the sophisticated chemical and enzymatic strategies developed to overcome this hurdle, offering researchers a comprehensive playbook for the rational design and synthesis of novel ferulamides.
Part 1: Chemical Synthesis Strategies: Activating the Carboxyl Group
The cornerstone of modern chemical amide synthesis is the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive intermediate. This "activation" step is central to forming the amide bond under mild and controlled conditions.
The Acyl Chloride Pathway: A Classic and Robust Method
One of the most established methods for activating a carboxylic acid is its conversion to a highly electrophilic acyl chloride. This intermediate readily reacts with amines to form the amide bond with high efficiency.
Causality and Experimental Insight: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is effective, but oxalyl chloride ((COCl)₂), often used with a catalytic amount of dimethylformamide (DMF), is frequently preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl), which simplifies purification.[7] The reaction must be conducted under strictly anhydrous conditions, as the acyl chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid. Following the formation of feruloyl chloride, the amine is introduced, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. This base is essential to "scavenge" the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Experimental Protocol: Synthesis of N-benzylferulamide via Acyl Chloride Intermediate
-
Activation: Dissolve ferulic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of DMF (0.05 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise to the cooled solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Amidation: Once the acyl chloride formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling: Add the amine solution dropwise to the feruloyl chloride solution.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzylferulamide.
In Situ Coupling Reagents: The Modern Standard for Amide Synthesis
To circumvent the often harsh conditions and moisture sensitivity of the acyl chloride method, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ to generate a reactive intermediate that couples efficiently with the amine under mild conditions.
Causality and Experimental Insight: Among the most widely used coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[4] EDC is particularly favored in drug development due to its water-solubility; the urea byproduct formed after the reaction can be easily removed by an aqueous wash. The mechanism involves EDC activating the carboxyl group to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also prone to hydrolysis and can rearrange to a stable N-acylurea byproduct.
To improve efficiency and minimize side reactions, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is almost always included.[8][9] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, activated ester (e.g., an NHS-ester). This new intermediate is less susceptible to side reactions and reacts cleanly with the amine to provide the desired ferulamide in high yield. This two-stage, one-pot process is the workhorse of modern peptide and amide synthesis.
Experimental Protocol: Synthesis of a Ferulamide using EDC/NHS Coupling
-
Initial Setup: Dissolve ferulic acid (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and the desired amine (1.1 eq) in an appropriate solvent such as DMF or DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC hydrochloride (1.5 eq) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Acyl Chloride | SOCl₂ or (COCl)₂, Base | Anhydrous DCM or THF, 0°C to RT | High reactivity, cost-effective | Moisture sensitive, harsh reagents, byproduct (HCl) removal necessary |
| EDC/NHS Coupling | EDC, NHS | DCM, DMF, or MeCN, 0°C to RT | Mild conditions, high yields, easy byproduct removal (for EDC) | Higher reagent cost, potential for side reactions without additive |
| Boronic Acid | Catalytic Boronic Acid | Toluene, heat, water removal | Atom economical, catalytic, "green" | Requires heat, water removal is critical, may have limited substrate scope |
Part 2: Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous or organic media and exhibit exceptional chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups.
Causality and Experimental Insight: Lipases, particularly the immobilized form of Candida antarctica lipase B (CALB), commercially known as Novozym 435, are remarkably versatile catalysts for this transformation.[10][11] While their natural function is to hydrolyze esters, in non-aqueous environments, the thermodynamic equilibrium shifts to favor synthesis. Lipases can catalyze the direct amidation of ferulic acid with an amine.[11][12] The reaction is driven to completion by removing the water byproduct, often by using molecular sieves or conducting the reaction under vacuum.
Alternatively, a transesterification/amidation approach can be employed using an activated ester of ferulic acid, such as ethyl ferulate or vinyl ferulate, as the acyl donor.[13][14] This can sometimes lead to higher conversion rates compared to direct amidation.[14] The choice of solvent is paramount; non-polar organic solvents like toluene or hexane are often used to maintain enzyme activity and solubilize the substrates.[10][15]
Experimental Protocol: Lipase-Catalyzed Synthesis of Ferulamide
-
Setup: To a 50 mL flask, add ferulic acid (1 mmol), the desired amine (1.2 mmol), and 20 mL of toluene.
-
Dehydrating Agent: Add 1.0 g of activated 4 Å molecular sieves to the mixture to sequester the water produced during the reaction.
-
Reaction: Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 60 °C) for 24-72 hours.[11][15]
-
Monitoring: Periodically take samples from the reaction mixture, filter out the enzyme, and analyze by HPLC or GC to determine the conversion rate.
-
Work-up: Once the reaction reaches equilibrium or completion, filter off the enzyme and molecular sieves. The immobilized enzyme can often be washed and reused.
-
Purification: Evaporate the solvent from the filtrate and purify the crude product by column chromatography.
| Feature | Chemical Synthesis (e.g., EDC/NHS) | Enzymatic Synthesis (Lipase) |
| Selectivity | Low to moderate; may require protecting groups | High chemo-, regio-, and stereoselectivity |
| Conditions | 0°C to RT; anhydrous organic solvents | Mild (30-70 °C); organic or mixed media |
| Reagents | Stoichiometric coupling agents and additives | Catalytic amount of reusable enzyme |
| Byproducts | Urea, salts | Water |
| Environmental Impact | Moderate to high | Low ("Green") |
| Scalability | Well-established for large scale | Can be challenging, but improving |
| Cost | Reagent costs can be high | Enzyme cost can be high, but reusability mitigates this |
Part 3: Product Purification and Structural Characterization
Regardless of the synthetic route chosen, the final product must be rigorously purified and its structure unequivocally confirmed.
-
Purification: The primary method for purifying ferulamides is flash column chromatography on silica gel, using a gradient of solvents like hexane and ethyl acetate. For crystalline solids, recrystallization can be an effective final purification step.
-
Characterization: A combination of spectroscopic techniques is essential for structural validation.
| Technique | Purpose | Expected Observations for a Typical Ferulamide |
| ¹H NMR | Structural confirmation and purity | - Vinyl protons: Two doublets (~6.3-7.6 ppm) with a large coupling constant (~16 Hz) indicating a trans configuration. - Aromatic protons: Signals in the aromatic region (~6.8-7.2 ppm). - Methoxy protons: A sharp singlet (~3.9 ppm). - Amide proton (N-H): A broad singlet or triplet, chemical shift is variable. - Alkyl protons: Signals corresponding to the amine moiety. |
| ¹³C NMR | Carbon skeleton confirmation | - Amide Carbonyl (C=O): Signal around 165-170 ppm. - Vinyl & Aromatic Carbons: Multiple signals between 110-150 ppm. - Methoxy Carbon: Signal around 56 ppm. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target ferulamide. |
| Infrared (IR) | Functional group identification | - N-H stretch: A sharp or broad band around 3300 cm⁻¹. - C=O stretch (Amide I): A strong, sharp band around 1640-1680 cm⁻¹. - N-H bend (Amide II): A band around 1550 cm⁻¹. |
Conclusion: Selecting the Optimal Synthetic Pathway
The synthesis of ferulamides from ferulic acid is a versatile and powerful strategy for generating novel compounds for drug discovery and development. The choice of synthetic method is a critical decision that depends on several factors:
-
For rapid, small-scale synthesis and broad substrate compatibility, modern chemical coupling reagents like EDC/NHS offer a reliable and high-yielding approach.
-
For large-scale, cost-sensitive production, the classic acyl chloride method, despite its harsher conditions, remains a viable option.
-
For synthesizing complex molecules where selectivity is paramount or when adhering to green chemistry principles, enzymatic synthesis using lipases is an increasingly attractive and powerful alternative.
By understanding the causality behind each method—from the role of activating agents to the principles of biocatalysis in non-aqueous media—researchers can make informed decisions to efficiently and effectively synthesize the next generation of ferulamide-based therapeutics.
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(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Ferulic Acid Derivative
(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide, hereafter referred to as Feruloylamide (FA), is a derivative of ferulic acid, a ubiquitous phenolic compound in the plant kingdom. Ferulic acid and its derivatives are renowned for a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of FA, offering a comprehensive literature review of its synthesis, biological activities, and potential therapeutic applications. For researchers and professionals in drug development, this document serves as a foundational resource, elucidating the scientific rationale behind experimental designs and highlighting the therapeutic promise of this intriguing molecule.
The core structure of FA, featuring a hydroxy and a methoxy group on the phenyl ring, is a key determinant of its bioactivity. This arrangement is known to confer significant radical scavenging properties.[3] The amide functional group, introduced in place of the carboxylic acid of ferulic acid, can modulate the compound's physicochemical properties, such as its solubility, stability, and ability to cross biological membranes, potentially enhancing its bioavailability and therapeutic efficacy.[3] This guide will delve into the knowns and extrapolate the potential of FA based on the extensive research conducted on its parent compound and related amide derivatives.
Chemical Synthesis and Characterization
A plausible synthetic route would involve the conversion of ferulic acid to its corresponding acyl chloride, followed by amidation. This two-step process is a standard and efficient method for amide synthesis.[4]
Proposed Synthetic Protocol: Amidation of Ferulic Acid
Step 1: Activation of Ferulic Acid
-
Reactants: Ferulic acid, Thionyl chloride (SOCl₂), and a catalytic amount of N,N-Dimethylformamide (DMF).
-
Procedure: Ferulic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Thionyl chloride is added dropwise to the solution at 0°C with constant stirring. A catalytic amount of DMF is then added. The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. DMF acts as a catalyst, forming a Vilsmeier reagent intermediate which facilitates the reaction.
Step 2: Amidation
-
Reactants: Feruloyl chloride (from Step 1), aqueous ammonia (NH₃(aq)).
-
Procedure: The crude feruloyl chloride solution is cooled to 0°C. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic and should be carefully controlled. The reaction is allowed to proceed until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄). The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide.
Characterization: The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the amide proton and the integrity of the feruloyl backbone.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Biological Activities and Mechanisms of Action
The therapeutic potential of FA is intrinsically linked to its diverse biological activities, which are largely inherited from its parent compound, ferulic acid. The primary activities of interest include its antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
The phenolic hydroxyl group and the extended conjugation in the propenoic acid side chain of FA are key structural features that contribute to its potent antioxidant activity.[1] It can effectively scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key pathological factor in numerous chronic diseases.
Mechanism of Antioxidant Action:
The primary mechanism of antioxidant action for phenolic compounds like FA is through hydrogen atom transfer (HAT) or single-electron transfer (SET). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable phenoxyl radical. This phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring and the propenoic side chain.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound (FA) solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. In a 96-well plate, add a fixed volume of the DPPH solution to each well. c. Add varying concentrations of the FA solution to the wells. d. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against concentration.
| Compound | DPPH Scavenging IC₅₀ (µM) | Reference |
| Ferulic Acid | ~50-100 | [5] |
| Ferulic Acid Amide Derivatives | Variable (activity can be enhanced) | [6] |
| Ascorbic Acid (Control) | ~20-30 | [7] |
| (Note: Specific IC₅₀ value for (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide is not available in the reviewed literature and needs to be experimentally determined. The values presented are for the parent compound and related derivatives to provide a comparative context.) |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Ferulic acid and its derivatives have demonstrated significant anti-inflammatory properties.[8] The anti-inflammatory effects are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Mechanism of Anti-inflammatory Action:
The anti-inflammatory activity of ferulic acid derivatives is often attributed to their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] These pathways play a crucial role in the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of FA for a specific duration (e.g., 1 hour). c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group. d. Incubate the cells for 24 hours. e. Collect the cell culture supernatant.
-
NO Measurement (Griess Assay): a. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). b. Incubate at room temperature for 10-15 minutes. c. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Cell Viability Assay (e.g., MTT assay): To ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this neuronal damage. Ferulic acid and its derivatives have shown promise as neuroprotective agents.[2][9]
Mechanism of Neuroprotection:
The neuroprotective effects of ferulic acid amides are multifaceted and include:
-
Inhibition of Amyloid-β (Aβ) Aggregation: In the context of Alzheimer's disease, ferulic acid has been shown to inhibit the formation of Aβ plaques, a key pathological hallmark of the disease.[2]
-
Attenuation of Oxidative Stress: By scavenging free radicals, FA can protect neurons from oxidative damage.
-
Modulation of Inflammatory Pathways: By inhibiting neuroinflammation, FA can create a more favorable environment for neuronal survival.
-
Anti-apoptotic Effects: Some studies suggest that ferulic acid derivatives can inhibit apoptotic pathways in neurons, thereby preventing cell death.[10]
Pharmacokinetics and Drug Delivery Considerations
The clinical translation of promising bioactive compounds is often hampered by poor pharmacokinetic properties, such as low bioavailability and rapid metabolism. While specific pharmacokinetic data for FA is not available, studies on ferulic acid provide valuable insights. Ferulic acid is generally well-absorbed, but its bioavailability can be low due to first-pass metabolism.[8]
The amidation of ferulic acid to form FA could potentially improve its pharmacokinetic profile by:
-
Increasing Lipophilicity: The amide group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.
-
Improving Stability: The amide bond is generally more resistant to enzymatic hydrolysis than the carboxylic acid group, which could lead to a longer half-life in vivo.
Drug Delivery Systems:
To further enhance the therapeutic potential of FA, various drug delivery strategies could be explored. These include:
-
Nanoparticle Encapsulation: Encapsulating FA in nanoparticles (e.g., liposomes, polymeric nanoparticles) could protect it from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells.
-
Prodrug Approaches: Designing prodrugs of FA that are converted to the active compound at the target site could improve its bioavailability and reduce off-target effects.
Potential Therapeutic Applications
Based on its potent antioxidant, anti-inflammatory, and neuroprotective properties, (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide holds significant promise for the development of novel therapeutics for a range of diseases, including:
-
Neurodegenerative Diseases: Its ability to combat oxidative stress, neuroinflammation, and potentially Aβ aggregation makes it a strong candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[2][10]
-
Inflammatory Disorders: Its potent anti-inflammatory effects suggest its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[8]
-
Cancer: The antioxidant and anti-inflammatory properties of phenolic compounds are known to play a role in cancer prevention and therapy. Ferulic acid amides have shown cytotoxic activity against some cancer cell lines.[1]
-
Skin Disorders: Its antioxidant properties could be beneficial in protecting the skin from UV-induced damage and in the treatment of inflammatory skin conditions.
Conclusion and Future Directions
(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide is a promising derivative of ferulic acid with the potential for significant therapeutic applications. Its anticipated potent antioxidant, anti-inflammatory, and neuroprotective properties, inherited from its parent compound and potentially enhanced by the amide functional group, make it a compelling candidate for further investigation in drug discovery and development.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing and reporting a detailed, optimized synthesis protocol for FA and comprehensive characterization of its physicochemical properties.
-
In-depth Biological Evaluation: Conducting rigorous in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, and neuroprotective activities and to elucidate its precise mechanisms of action.
-
Pharmacokinetic and Toxicological Studies: Performing comprehensive pharmacokinetic and toxicology studies to assess its bioavailability, metabolism, and safety profile.
-
Development of Advanced Drug Delivery Systems: Exploring novel drug delivery strategies to enhance its therapeutic efficacy and enable targeted delivery.
By systematically addressing these research areas, the full therapeutic potential of this intriguing molecule can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.
References
-
Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. (2025-06-18). PubMed Central. Retrieved from [Link]
-
Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action. (2021-11-01). PubMed Central. Retrieved from [Link]
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Antioxidant and Anti-Inflammatory Activity of Filipendula glaberrima Nakai Ethanolic Extract and Its Chemical Composition. (2022-07-20). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. (2022-09-08). PubMed Central. Retrieved from [Link]
-
Synthesis of mitochondria-targeted ferulic acid amide derivatives with antioxidant, anti-inflammatory activities and inducing mitophagy. (2022-08-05). PubMed. Retrieved from [Link]
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Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. (2015-08-10). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. (2022-01-01). ACS Publications. Retrieved from [Link]
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Synthesis and antiviral activity of novel myricetin derivatives containing ferulic acid amide scaffolds. (2022-01-01). RSC Publishing. Retrieved from [Link]
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Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers' Grains. (2022-01-01). MDPI. Retrieved from [Link]
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APPLICATION OF FERROFLUID: AS A TARGETED DRUG DELIVERY SYSTEM IN NANOTECHNOLOGY. (2010-12-18). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. (2022-01-01). PubMed Central. Retrieved from [Link]
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Synthesis and biological activities of ferulic acid derivatives. (2000-01-01). PubMed. Retrieved from [Link]
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Antioxidant activity (IC50 μM AE SD) of Cinnamoyl (Feruloyl/p-Coumaroyl). (2022-01-01). ResearchGate. Retrieved from [Link]
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N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25-35-Treated Human Neuroblastoma SH-SY5Y Cells. (2023-02-07). PubMed. Retrieved from [Link]
-
Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots. (2022-01-01). ACS Publications. Retrieved from [Link]
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N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25–35-Treated Human Neuroblastoma SH-SY5Y Cells. (2023-02-07). MDPI. Retrieved from [Link]
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EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF SOME NEW FERULLIC ACID DERIVATIVES. (2016-01-01). Farmacia Journal. Retrieved from [Link]
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The Structure–Antioxidant Activity Relationship of Ferulates. (2022-01-01). PubMed Central. Retrieved from [Link]
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Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. (2025-06-18). PubMed. Retrieved from [Link]
-
Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. (2021-10-20). MDPI. Retrieved from [Link]
-
Full article: Synthesis of Amide Compounds of Ferulic Acid and Their Association with Bovine Serum Albumin. (2013-01-01). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of mitochondria-targeted ferulic acid amide derivatives with antioxidant, anti-inflammatory activities and inducing mitophagy. (2022-08-05). ResearchGate. Retrieved from [Link]
-
Ferulic acid ameliorates bisphenol A (BPA)-induced Alzheimer's disease-like pathology through Akt-ERK crosstalk pathway in male rats. (2022-01-01). NIH. Retrieved from [Link]
-
Antioxidant activity of an Mg(ii) compound containing ferulic acid as a chelator: potential application for active packaging and riboflavin stabilisation. (2022-01-01). RSC Publishing. Retrieved from [Link]
-
Injectable Superparamagnetic Ferrogels for Controlled Release of Hydrophobic Drugs. (2008-01-01). Wiley Online Library. Retrieved from [Link]
-
Antioxidant and Anti-inflammatory Capacity of Ferulic Acid Released from Wheat Bran by Solid-state Fermentation of Aspergillus niger. (2022-08-09). ResearchGate. Retrieved from [Link]
-
Molecular mechanism and research progress on pharmacology of ferulic acid in liver diseases. (2022-01-01). Frontiers. Retrieved from [Link]
-
Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023-09-26). PubMed Central. Retrieved from [Link]
-
Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. (2022-01-01). PubMed Central. Retrieved from [Link]
-
Ferulic acid provides neuroprotection against oxidative stress-related apoptosis after cerebral ischemia/reperfusion injury by inhibiting ICAM-1 mRNA expression in rats. (2008-05-13). PubMed. Retrieved from [Link]
-
Dual responsive oligo(lysine)-modified Pluronic F127 hydrogels for drug release of 5-fluorouracil. (2020-06-21). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2022-01-01). RSC Publishing. Retrieved from [Link]
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(PDF) Antioxidant and Antiradical Activity of Ferulates. (2022-07-14). ResearchGate. Retrieved from [Link]
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Effects of N-feruloyl serotonin on Aβ25–35-induced neuronal damage in... (2022-01-01). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022-04-04). MDPI. Retrieved from [Link]
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In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. (2022-01-01). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Amide synthesis by acylation. (2022-01-01). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. (2022-01-01). MDPI. Retrieved from [Link]
-
Amorphization of Drugs for Transdermal Delivery-a Recent Update. (2022-05-03). MDPI. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016-11-01). ResearchGate. Retrieved from [Link]
-
Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons. (2012-04-04). PubMed. Retrieved from [Link]
-
Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. (2022-09-08). PubMed. Retrieved from [Link]
Sources
- 1. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
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- 10. N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25-35-Treated Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing high variability in feruloylamide bioassay results.
A Senior Application Scientist's Guide to Mitigating Variability and Ensuring Data Integrity
Welcome to the technical support center for feruloylamide bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising class of compounds. High variability in bioassay results is a common challenge that can obscure the true biological activity of feruloylamides, leading to misinterpretation of data and delays in research.
This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to empower you to identify sources of variability, optimize your experimental design, and generate robust, reproducible data.
Understanding the Core Challenges: Why Feruloylamide Assays Can Be Variable
Feruloylamides, like many phenolic compounds, possess chemical and physical properties that require careful consideration during bioassay development. Understanding these properties is the first step toward mitigating variability.
-
Compound Stability: The stability of feruloylamides can be influenced by factors such as pH and temperature. The parent compound, ferulic acid, for instance, is known to be unstable at non-neutral pH and higher temperatures. This degradation can lead to a loss of activity and inconsistent results.
-
Solubility and Aggregation: Feruloylamides often have limited aqueous solubility and are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO). Improper dissolution or high concentrations can lead to precipitation or the formation of aggregates, which can produce false-positive results in bioassays.
-
Interaction with Assay Components: Feruloylamides can interact with components of the cell culture media, such as serum proteins. For example, ferulic acid and its derivatives have been shown to bind to human serum albumin (HSA), which could modulate their bioavailability and activity in cell-based assays.[1][2][3]
-
Autofluorescence: Phenolic compounds, including ferulic acid, can exhibit intrinsic fluorescence (autofluorescence).[4][5][6] This property can interfere with fluorescence-based assays, leading to artificially high readings and inaccurate results.
This guide will provide you with the tools and knowledge to proactively address these challenges.
Troubleshooting High Variability: A Decision-Making Workflow
High variability in your feruloylamide bioassay can be frustrating. This decision tree will guide you through a logical troubleshooting process to pinpoint the source of the inconsistency.
Caption: A step-by-step decision tree for troubleshooting high variability in feruloylamide bioassays.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: What is the best way to dissolve and store feruloylamide compounds?
A1: Due to their hydrophobic nature, feruloylamides should be dissolved in 100% DMSO to create a high-concentration stock solution. For long-term storage, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation upon thawing. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤0.5%) and consistent across all wells, including controls, as higher concentrations can be cytotoxic.[7]
Q2: My feruloylamide precipitates when I add it to the cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Increase Final DMSO Concentration: While keeping cytotoxicity in mind, a slightly higher final DMSO concentration (e.g., up to 1% for some cell lines) may be necessary. Always validate the solvent tolerance of your specific cell line.[7]
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in solubilization. However, be cautious with sonication as it can degrade some compounds.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize compounds in solution. Consider if your assay can be performed in serum-containing media.
Q3: Could my feruloylamide be aggregating and causing false-positive results?
A3: Yes, aggregation is a known issue for phenolic compounds and can lead to non-specific activity in bioassays. If you suspect aggregation, consider the following:
-
Visual Inspection: Carefully inspect your stock and working solutions for any signs of turbidity or precipitate.
-
Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to detect the presence of aggregates in your compound solution.[7][8][9][10][11]
-
Detergent Controls: Including a low concentration of a non-ionic detergent, such as Triton X-100, in your assay can help to disrupt aggregates and reveal if the observed activity is due to a specific molecular interaction or non-specific aggregation.
Assay-Specific Issues
Q4: I am seeing high background in my fluorescence-based assay. Could it be autofluorescence from the feruloylamide?
A4: It is highly likely. Ferulic acid, the parent compound of feruloylamides, is known to be fluorescent, with emission peaks in the 400-500 nm range.[5] To address this:
-
Run a Compound-Only Control: Measure the fluorescence of your feruloylamide in the assay buffer without cells. This will quantify its contribution to the total signal.
-
Wavelength Selection: If possible, choose fluorescent probes and detection wavelengths that are spectrally distinct from the autofluorescence of your compound. Red-shifted dyes are often a good choice to minimize interference from natural product autofluorescence.[12][13][14]
-
Alternative Assay Readout: If autofluorescence is significant and cannot be avoided, consider switching to a colorimetric or luminescence-based assay.
Q5: My results from antioxidant assays like DPPH and ABTS are not consistent. What are the common pitfalls?
A5: Variability in DPPH and ABTS assays often stems from sensitivity to reaction conditions:
-
pH Dependence: The antioxidant activity measured by these assays can be pH-dependent. Ensure your buffers are correctly prepared and the pH is consistent across experiments.[15]
-
Reaction Kinetics: The reaction between your compound and the radical may not be instantaneous. It is important to establish a stable endpoint by performing a time-course experiment to determine the optimal incubation time.
-
Light Sensitivity: The DPPH radical is light-sensitive. Always prepare the reagent fresh and protect it from light during the assay.
-
Solvent Effects: The choice of solvent can influence the results. Ensure that your standards and samples are in the same solvent.[16]
Q6: I am conducting an anti-inflammatory assay measuring nitric oxide (NO) production in LPS-stimulated macrophages. My results are variable. What should I check?
A6: In addition to the general sources of variability, consider these points for NO assays:
-
LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot to determine the optimal concentration for macrophage stimulation.
-
Cell Health and Activation State: Ensure your macrophages are healthy and not overly activated before the experiment. Over-confluent or stressed cells may respond differently to LPS stimulation.
-
Griess Reagent Stability: The Griess reagent, used to detect nitrite (a stable product of NO), can degrade over time. Prepare it fresh and handle it according to the manufacturer's instructions.
-
Incubation Time: The timing of compound treatment relative to LPS stimulation is critical. Optimize the pre-incubation time with your feruloylamide before adding LPS, as well as the duration of LPS stimulation.[17][18][19][20][21]
Cell Culture and Plate Setup
Q7: I've noticed that the cells in the outer wells of my 96-well plate behave differently. How can I avoid this "edge effect"?
A7: The edge effect is a common phenomenon caused by increased evaporation in the outer wells, leading to changes in media concentration and temperature. To mitigate this:
-
Create a Hydration Barrier: Fill the outermost wells of your plate with sterile water or phosphate-buffered saline (PBS) to create a humidified barrier. Do not use these wells for experimental samples.
-
Use Specialized Plates: Some manufacturers offer plates with built-in moats or other features designed to reduce edge effects.
-
Ensure Proper Incubation: Maintain a humidified environment in your incubator (ideally >95% humidity) and minimize the frequency and duration of door openings.
Q8: How important is cell passage number for assay reproducibility?
A8: It is critically important. As cells are cultured for extended periods, they can undergo phenotypic and genotypic drift, leading to changes in their response to stimuli. To ensure consistency:
-
Use Low Passage Cells: Whenever possible, use cells with a low passage number for your experiments.
-
Implement a Cell Banking System: Create a master and working cell bank from a single, well-characterized batch of cells. This allows you to thaw a fresh vial of cells with a consistent passage number for each set of experiments.[22]
-
Record Passage Number: Always record the passage number of the cells used in your experiments.
Standardized Protocols
To further aid in reducing variability, here are outlines for common bioassays used with feruloylamides. It is essential to optimize these protocols for your specific experimental conditions.
Antioxidant Activity: ABTS Decolorization Assay
This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol or methanol
-
Trolox (standard antioxidant)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[23]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]
-
-
Assay Procedure:
-
Add 20 µL of your feruloylamide solution (at various concentrations) or Trolox standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.[23]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the feruloylamide and determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radical).
-
| Parameter | Recommended Value/Range |
| ABTS Concentration | 7 mM (stock) |
| Potassium Persulfate Conc. | 2.45 mM (stock) |
| Working Solution Absorbance | 0.70 ± 0.02 at 734 nm |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Standard | Trolox |
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin
-
LPS (from E. coli)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
LPS Stimulation:
-
Nitrite Measurement (Griess Assay):
-
Calculation:
-
Generate a standard curve using sodium nitrite.
-
Determine the concentration of nitrite in your samples from the standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
| Parameter | Recommended Value/Range |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^5 cells/mL |
| LPS Concentration | 1 µg/mL |
| Compound Pre-incubation | 1-4 hours |
| LPS Incubation | 24 hours |
| Detection Method | Griess Assay (Absorbance at 540 nm) |
Experimental Workflow Visualization
A well-structured experimental workflow is essential for minimizing variability. The following diagram illustrates a typical workflow for a cell-based feruloylamide bioassay.
Sources
- 1. Novel binding studies of human serum albumin with trans-feruloyl maslinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. iris.unito.it [iris.unito.it]
- 6. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Simultaneous measurement of amyloid fibril formation by dynamic light scattering and fluorescence reveals complex aggregation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics | PLOS One [journals.plos.org]
- 10. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. promegaconnections.com [promegaconnections.com]
- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ferulic Acid Amide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of ferulic acid amide derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the experimental workflow, from synthesis to in vivo evaluation. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and make informed decisions to advance your research.
I. Synthesis and Purification: Troubleshooting Your Way to a Pure Product
The journey to enhanced bioavailability begins with the successful synthesis and purification of your target ferulic acid amide derivative. While the concept of amide bond formation is straightforward, the unique properties of ferulic acid can present challenges.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is giving a low yield. What are the common culprits and how can I improve it?
A low yield in your coupling reaction can be frustrating. Here are some common causes and troubleshooting steps:
-
Incomplete Activation of Ferulic Acid: The carboxylic acid of ferulic acid needs to be activated to react with the amine. If this activation is inefficient, your yield will suffer.
-
Troubleshooting:
-
Choice of Coupling Reagent: For many standard reactions, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. However, for more complex or sterically hindered amines, you may need more powerful reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1]
-
Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve the efficiency of carbodiimide-mediated reactions by forming a more stable activated ester, which is less susceptible to hydrolysis.
-
Reaction Conditions: Ensure your reaction is anhydrous, as water can hydrolyze the activated intermediate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions: The phenolic hydroxyl group on ferulic acid can potentially react with the activated carboxylic acid, leading to polymerization or other side products.
-
Troubleshooting:
-
Protecting Groups: While many protocols for simple amides do not require protection of the phenolic hydroxyl, for more complex syntheses or when using highly reactive reagents, consider protecting it as an acetate or silyl ether. This group can be removed after the amide bond is formed.
-
-
-
Poor Solubility of Reactants: Ferulic acid and some amines may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to improve solubility. Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are common choices. For greener alternatives, consider 2-methyltetrahydrofuran (2-MeTHF).
-
Temperature: Gently heating the reaction mixture can sometimes improve solubility and reaction rates, but be cautious of potential side reactions at higher temperatures.
-
-
Q2: I'm having difficulty purifying my ferulic acid amide derivative. What are some common challenges and solutions?
Purification can be a significant hurdle. Here are some tips for navigating this critical step:
-
Removal of Unreacted Starting Materials and Coupling Reagents: These are often the main impurities.
-
Troubleshooting:
-
Aqueous Work-up: A standard aqueous work-up can remove many water-soluble impurities. A dilute acid wash (e.g., 1M HCl) can remove unreacted amine, while a dilute base wash (e.g., saturated NaHCO3) can remove unreacted ferulic acid.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying ferulic acid amides. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is usually effective.[1]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
-
-
Co-elution of Product and Byproducts: Sometimes, byproducts have similar polarities to the desired product, making separation by column chromatography difficult.
-
Troubleshooting:
-
Optimize Chromatography Conditions: Experiment with different solvent systems and silica gel with different pore sizes.
-
Preparative HPLC: If benchtop chromatography is insufficient, preparative high-performance liquid chromatography (HPLC) can provide higher resolution and purity.
-
-
Experimental Protocol: General Procedure for Ferulic Acid Amide Synthesis using EDC/NHS Coupling
-
Dissolve Ferulic Acid: In a round-bottom flask under an inert atmosphere, dissolve ferulic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in an anhydrous solvent (e.g., DCM or DMF).
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise while stirring.
-
Activation: Allow the reaction to stir at 0 °C for 30 minutes to an hour to form the NHS-activated ester.
-
Add Amine: Add the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.
-
Warm to Room Temperature: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Formulation Strategies: From Powder to a Deliverable Dose
The poor aqueous solubility of most ferulic acid amide derivatives is a primary obstacle to achieving adequate bioavailability. Therefore, a well-designed formulation is crucial.
Frequently Asked Questions (FAQs)
Q1: I've synthesized my ferulic acid amide, but it's poorly soluble in aqueous solutions. What are my formulation options?
You have several formulation strategies to consider, each with its own set of advantages and challenges:
-
Lipid-Based Formulations: These are often a good starting point for lipophilic compounds.
-
Examples: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).
-
Why it works: The derivative is dissolved in a lipid carrier, which can then be more easily dispersed in the aqueous environment of the gastrointestinal tract, promoting absorption.
-
-
Polymeric Nanoparticles: Encapsulating your derivative within a biodegradable polymer can protect it from degradation and enhance its uptake.
-
Examples: PLGA (poly(lactic-co-glycolic acid)) nanoparticles, chitosan nanoparticles.
-
Why it works: Nanoparticles can increase the surface area for dissolution and can be engineered to target specific sites of absorption.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their apparent solubility.
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Why it works: The hydrophobic interior of the cyclodextrin molecule encapsulates the lipophilic ferulic acid amide, while the hydrophilic exterior improves its interaction with water.
-
Q2: My attempt to formulate my derivative into nanoparticles resulted in low encapsulation efficiency. What could be the reason?
Low encapsulation efficiency is a common issue. Here's how to troubleshoot it:
-
Poor Affinity between the Derivative and the Polymer/Lipid: The physicochemical properties of your derivative and the chosen carrier must be compatible.
-
Troubleshooting:
-
Screen Different Carriers: If you are using PLGA, try different ratios of lactic to glycolic acid, as this will affect the polymer's hydrophobicity. For lipid-based systems, screen various oils and surfactants.
-
Modify Your Derivative: If possible, slight modifications to the amide side chain could improve its compatibility with the carrier matrix without significantly altering its biological activity.
-
-
-
Drug Expulsion during Formulation: The process of forming nanoparticles can sometimes lead to the premature leakage of the encapsulated drug.
-
Troubleshooting:
-
Optimize Formulation Parameters: Factors such as the solvent evaporation rate, stirring speed, and temperature can all influence encapsulation efficiency. Systematically optimize these parameters.
-
Use a Co-solvent: In some cases, using a co-solvent during the formulation process can improve the initial solubilization of the drug in the polymer solution, leading to better encapsulation.
-
-
Diagram: Formulation Strategy Decision Tree
Sources
Validation & Comparative
Comparative study of different synthesis routes for 3-(4-hydroxy-3-methoxyphenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of 3-(4-hydroxy-3-methoxyphenyl)acrylamide, a molecule of significant interest in medicinal chemistry and materials science, can be approached through several distinct routes. The selection of an optimal synthetic strategy is contingent upon a multitude of factors, including but not limited to, desired yield, purity requirements, scalability, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative analysis of the most pertinent chemical and enzymatic methodologies for the preparation of this target compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to 3-(4-hydroxy-3-methoxyphenyl)acrylamide
3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as ferulic acid amide, is a derivative of ferulic acid, a ubiquitous phenolic compound found in the plant kingdom. Ferulic acid and its derivatives are renowned for their potent antioxidant, anti-inflammatory, and anticancer properties. The amide functional group in the target molecule can modulate its physicochemical properties, such as solubility and bioavailability, making it an attractive candidate for the development of novel therapeutic agents and functional polymers. This guide will explore the primary synthetic pathways to this valuable compound, providing a comparative framework for informed decision-making in its preparation.
Chemical Synthesis Routes: A Comparative Overview
The chemical synthesis of 3-(4-hydroxy-3-methoxyphenyl)acrylamide predominantly involves the formation of an amide bond between the carboxylic acid of ferulic acid and an ammonia equivalent. The primary challenge lies in the activation of the relatively unreactive carboxylic acid moiety to facilitate nucleophilic attack by ammonia. The following sections detail the most effective strategies to achieve this transformation.
Route 1: Activation of Ferulic Acid via Coupling Agents
The use of coupling agents is a cornerstone of modern amide bond synthesis, offering mild reaction conditions and broad functional group tolerance. This approach circumvents the need for harsh reagents or protection/deprotection steps for the phenolic hydroxyl group of ferulic acid.
Coupling agents function by converting the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and triazine-based reagents (e.g., DMT-MM). The general mechanism involves the formation of an O-acylisourea (with carbodiimides) or an acyloxyphosphonium/activated ester (with phosphonium/triazine reagents), which then readily reacts with the amine to form the desired amide.
Diagram of the General Mechanism of Amide Synthesis Using Coupling Agents
Caption: General workflow for coupling agent-mediated amidation of ferulic acid.
| Coupling Agent | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| DCC/EDC | 40-80 | Cost-effective, widely available. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification. EDC offers better byproduct solubility. |
| PyBOP | 70-95[1] | High yields, fast reaction times, low racemization for chiral substrates. | Higher cost, potential for side reactions if not used correctly. |
| DMT-MM | 80-95 | Excellent for primary amides, water-soluble byproducts, can be used in aqueous/alcoholic media.[2] | Higher cost compared to carbodiimides. |
This protocol is adapted from a general procedure for the direct conversion of carboxylic acids to primary amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[2]
-
Dissolution: Dissolve ferulic acid (1.0 eq) in methanol.
-
Addition of Ammonia Source: Add aqueous ammonia (2.0-3.0 eq) to the solution.
-
Addition of Coupling Agent: Add DMT-MM (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-(4-hydroxy-3-methoxyphenyl)acrylamide.
Route 2: The Acyl Chloride Method
A classical and often high-yielding approach to amide synthesis involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate. However, the presence of the phenolic hydroxyl group in ferulic acid necessitates a protection-deprotection strategy.
This multi-step process involves:
-
Protection: The phenolic hydroxyl group is typically protected as an acetate ester to prevent its reaction with the chlorinating agent.
-
Acyl Chloride Formation: The protected ferulic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride.
-
Amidation: The acyl chloride is subsequently reacted with an ammonia source to form the protected amide.
-
Deprotection: Finally, the protecting group is removed (e.g., by hydrolysis) to yield the desired product.
Diagram of the Acyl Chloride Synthesis Route
Caption: Multi-step synthesis of the target amide via the acyl chloride method.
While this method can provide high overall yields, the additional protection and deprotection steps increase the total number of synthetic operations, potentially lowering the overall efficiency and increasing waste generation. The use of corrosive and hazardous reagents like thionyl chloride also requires careful handling and appropriate safety precautions.
-
Protection: Reflux ferulic acid with acetic anhydride to obtain O-acetylferulic acid.
-
Acyl Chloride Formation: React O-acetylferulic acid with thionyl chloride in an inert solvent (e.g., dichloromethane) to form O-acetylferuloyl chloride.
-
Amidation: Add the acyl chloride solution dropwise to a cooled solution of ammonia in a suitable solvent.
-
Deprotection: Hydrolyze the resulting O-acetylferulic acid amide with a mild base to remove the acetyl group and yield the final product.
-
Purification: Purify the product by recrystallization or column chromatography.
Route 3: Green Synthesis with Urea and a Catalyst
In a move towards more environmentally benign synthetic methods, the direct amidation of carboxylic acids using urea as a stable and safe nitrogen source has emerged as a promising alternative. This approach often proceeds under solvent-free conditions, significantly reducing the environmental footprint of the synthesis.
The reaction is typically catalyzed by a Lewis acid, such as boric acid or magnesium nitrate.[3][4] The proposed mechanism involves the activation of the carboxylic acid by the catalyst to form a reactive intermediate, such as a mixed anhydride with boric acid.[3] Urea then serves as the ammonia source, reacting with the activated intermediate to form the amide, with the release of ammonia and carbon dioxide.
Diagram of the Green Synthesis Route with Urea
Caption: Catalytic cycle for the green synthesis of the target amide using urea.
This method offers significant advantages in terms of its green credentials, including the use of a non-hazardous nitrogen source, the potential for solvent-free conditions, and high atom economy. However, the reaction often requires elevated temperatures, which may not be suitable for all substrates. The presence of a phenolic hydroxyl group on ferulic acid has been noted to potentially lower the yield in some cases.[5]
This protocol is based on a general procedure for the solvent-free synthesis of amides.[3]
-
Mixing: In a mortar, thoroughly mix ferulic acid (1.0 eq), urea (1.5-2.0 eq), and boric acid (catalytic amount, e.g., 10 mol%).
-
Heating: Heat the mixture in an open vessel at 140-160 °C for 1-2 hours.
-
Work-up: After cooling, treat the solid residue with a dilute basic solution to remove any unreacted ferulic acid.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization.
Enzymatic Synthesis: A Biocatalytic Approach
Enzymatic synthesis represents a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases and other hydrolases have been shown to catalyze the formation of amide bonds under mild, aqueous conditions.
Route 4: Hydrolase/Acyltransferase-Catalyzed Synthesis
Recent research has demonstrated the use of promiscuous hydrolases/acyltransferases for the synthesis of hydroxycinnamic acid amides.[3] This method typically starts from an ester derivative of the carboxylic acid.
The enzyme first reacts with the ester substrate (e.g., methyl ferulate) to form an acyl-enzyme intermediate. This intermediate then undergoes aminolysis by an amine (in this case, ammonia) to generate the final amide product and regenerate the free enzyme.
Diagram of the Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of the target amide from methyl ferulate.
Enzymatic methods offer exceptional selectivity, often eliminating the need for protecting groups. They are conducted in aqueous media under mild pH and temperature conditions, making them a truly green alternative. However, the cost and stability of the enzyme can be a limiting factor for large-scale production. The reaction rates may also be slower compared to some chemical methods.
This protocol is conceptualized based on the enzymatic synthesis of other hydroxycinnamic acid amides.[3]
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Substrate Addition: Add methyl ferulate and a source of ammonia (e.g., ammonium chloride).
-
Enzyme Addition: Add the hydrolase/acyltransferase enzyme to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent and purify by chromatography.
Comparative Summary and Conclusion
The choice of a synthetic route for 3-(4-hydroxy-3-methoxyphenyl)acrylamide should be guided by the specific requirements of the project.
-
For rapid, high-yielding synthesis in a laboratory setting with a focus on product purity, the use of modern coupling agents like PyBOP or DMT-MM is highly recommended. These methods offer excellent yields and mild reaction conditions, avoiding the need for protection-deprotection steps.
-
When cost is a primary driver and multi-step synthesis is acceptable, the acyl chloride method remains a viable, albeit less elegant, option.
-
For applications where green chemistry principles are paramount and high temperatures are tolerated, the solvent-free synthesis with urea and a catalyst presents an attractive and environmentally responsible choice.
-
The enzymatic route stands out for its exceptional selectivity and mild, aqueous reaction conditions, making it an ideal choice for the synthesis of highly pure material, particularly in applications where residual chemical contaminants are a concern.
Ultimately, the optimal synthesis of 3-(4-hydroxy-3-methoxyphenyl)acrylamide will be a balance of these considerations. This guide provides the foundational knowledge and practical protocols to enable researchers and developers to make an informed decision and proceed with a synthetic strategy that best aligns with their goals.
References
- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.
- Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). A new synthesis of 3-methoxy-4-hydroxyphenylacetonitrile. Tetrahedron, 29(13), 1931-1934.
-
PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)-2-methoxyethyl)acrylamide. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved from [Link]
-
Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. (2025). Biological and Molecular Chemistry. Retrieved from [Link]
- Gotor-Fernández, V., Gotor, V., & Gotor, V. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 9(3), 654-660.
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2022). PMC. Retrieved from [Link]
-
Gotor-Fernández, V., Gotor, V., & Gotor, V. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. Retrieved from [Link]
-
de Freitas, T. C. S., et al. (2021). Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action. PMC. Retrieved from [Link]
-
A New Enzymatic Method of Acrylamide Production. (n.d.). ResearchGate. Retrieved from [Link]
- Kunishima, M., et al. (2001). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Tetrahedron, 57(8), 1551-1558.
-
Patel, M. K., & Patel, H. A. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Retrieved from [Link]
-
Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (2022). Chemistry Central Journal. Retrieved from [Link]
-
Gotor-Fernández, V., Gotor, V., & Gotor, V. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publishing. Retrieved from [Link]
-
Patel, M. K., & Patel, H. A. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Retrieved from [Link]
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- 1. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Ferulic Acid as Building Block for the Lipase-Catalyzed Synthesis of Biobased Aromatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ferulamide Quantification
Introduction: The Critical Need for Robust Ferulamide Quantification
Ferulamide, a derivative of ferulic acid, represents a class of compounds with significant therapeutic potential, drawing interest for its antioxidant and neuroprotective properties.[1] As these molecules advance through the drug development pipeline—from preclinical pharmacokinetic studies to final quality control (QC) of finished products—the necessity for accurate and reliable quantification cannot be overstated. The choice of analytical methodology is pivotal, directly impacting the integrity of research, clinical, and manufacturing data.
This guide provides an in-depth comparison of three common analytical techniques for ferulamide quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. We will move beyond a simple listing of methods to a practical, field-proven discussion on why and how to perform a cross-validation study. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[2] This is essential when, for example, a high-sensitivity LC-MS/MS bioanalytical method used in early development must be bridged to a more routine HPLC-UV method for later-stage QC.
Our narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[3][4] We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for scientific rigor and trustworthiness.
Pillar 1: Understanding the Analytical Alternatives
The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the nature of the sample matrix.
-
UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. It is simple, rapid, and cost-effective, making it suitable for quantifying pure substances or high-concentration formulations.[5][6] Its primary limitation is a lack of specificity; multiple compounds in a mixture could absorb at the same wavelength, leading to interference.
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC provides the power of physical separation. A sample is passed through a column packed with a stationary phase, which separates components based on their chemical properties.[7] A UV detector then quantifies the analyte as it elutes. This separation step grants HPLC-UV significantly greater specificity than UV-Vis alone, making it a workhorse for pharmaceutical analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma or urine.[8][9] After HPLC separation, the mass spectrometer ionizes the analyte and fragments it in a highly specific manner. By monitoring a specific parent-ion-to-daughter-ion transition, LC-MS/MS achieves unparalleled sensitivity and selectivity, capable of detecting picogram levels of a substance.[10]
Pillar 2: Designing the Cross-Validation Study
To objectively compare these methods, we will design a comprehensive validation study adhering to ICH Q2(R2) guidelines.[2][3] The objective is to demonstrate that each method is fit for its intended purpose and to understand the correlation between their results.
Experimental Workflow Overview
The following diagram outlines the logical flow of the cross-validation process, from initial sample handling to the final comparative analysis.
Caption: Workflow for the cross-validation of three analytical methods.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with each step serving a specific analytical purpose.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a single, well-characterized reference standard stock ensures consistency across all three methods.
-
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of ferulamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This serves as the primary stock for all methods.
-
Working Stock Solutions: Prepare intermediate working stocks by serially diluting the primary stock with 50:50 methanol:water.
-
Calibration (CAL) Standards: Prepare a series of at least six non-zero calibration standards by spiking the appropriate working stock into the target matrix (e.g., human plasma for LC-MS/MS and HPLC-UV, or diluent for UV-Vis).
-
Quality Control (QC) Samples: Independently prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. These are used to assess the accuracy and precision of the methods.
-
2. Sample Extraction from Biological Matrix (for HPLC and LC-MS/MS)
-
Rationale: Biological matrices contain proteins and other substances that interfere with chromatographic analysis. Protein precipitation is a simple and effective method to clean the sample before injection.
-
Protocol (Protein Precipitation):
-
Pipette 100 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The internal standard is a molecule with similar chemical properties to the analyte and is used to correct for variability in extraction and instrument response.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
3. Instrumental Conditions
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | 1 cm Quartz Cuvette |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | N/A |
| Mobile Phase B | Acetonitrile | Acetonitrile | N/A |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | N/A |
| Gradient | 20-80% B over 8 min | 20-80% B over 3 min | N/A |
| Detection | UV at λmax of Ferulamide (~320 nm) | ESI+, Multiple Reaction Monitoring (MRM) | Scan from 200-400 nm, quantify at λmax |
| Injection Vol. | 10 µL | 2 µL | N/A |
| Solvent | 50:50 Methanol:Water | 50:50 Methanol:Water | 50:50 Methanol:Water |
Causality:
-
A C18 column is chosen for its versatility in retaining moderately polar compounds like ferulamide.
-
Formic acid is added to the mobile phase to acidify it, which protonates ferulamide, leading to better peak shape and retention in reversed-phase chromatography.
-
The smaller column dimensions and particle size for LC-MS/MS result in sharper peaks and faster run times, which is ideal for high-throughput analysis and enhances MS sensitivity.
-
Electrospray Ionization (ESI) in positive mode is typically effective for molecules like ferulamide that can readily accept a proton.
Pillar 3: Data Analysis and Method Comparison
The performance of each method is evaluated against a set of validation parameters defined by the ICH.[11][12]
Relationship Between Methods and Validation Parameters
This diagram illustrates which validation parameters are assessed for each analytical technique to determine its performance characteristics.
Caption: Core validation parameters assessed for each analytical method.
Performance Data Summary
The following table summarizes the expected performance data from our hypothetical cross-validation study. This data provides an objective basis for comparison.
| Validation Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH) |
| Specificity | Low (Prone to interference) | High (Separation-based) | Very High (Mass-based) | Method must be selective for the analyte. |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.999 | r² ≥ 0.99 |
| Range | 1 - 50 µg/mL | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | Defined by linearity, accuracy, and precision.[13] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% | ±15% (±20% at LLOQ) for bioanalysis.[14] |
| Precision (%RSD) | < 5% | < 5% | < 10% | ≤15% (≤20% at LLOQ) for bioanalysis. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~3 ng/mL | ~0.03 ng/mL | Typically S/N ≥ 3.[15] |
| LOQ (Limit of Quantitation) | 1.5 µg/mL | 10 ng/mL | 0.1 ng/mL | Typically S/N ≥ 10 with acceptable precision/accuracy.[5][15] |
Senior Scientist's Interpretation and Conclusion
The cross-validation data clearly demonstrates that each method has a distinct "fitness for purpose."
-
UV-Vis Spectrophotometry is a viable method for high-concentration samples where the matrix is simple and well-defined, such as in the QC of a bulk drug substance or a simple oral solution. Its poor specificity makes it unsuitable for complex matrices like plasma.
-
HPLC-UV emerges as a robust and versatile method. It offers a strong balance of specificity, sensitivity, and cost. This method is ideal for the analysis of pharmaceutical dosage forms (e.g., tablets, capsules) and can be used for preclinical pharmacokinetic studies in animal models where expected concentrations are in the higher ng/mL range.
-
LC-MS/MS is unequivocally the superior method for bioanalysis, especially in human clinical trials. Its exceptional sensitivity (LOQ of 0.1 ng/mL) allows for the characterization of the full pharmacokinetic profile of ferulamide. The high specificity minimizes the risk of interference from metabolites or co-administered drugs.[8]
Final Recommendation: The choice of method must be dictated by the application. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the only appropriate choice. For routine QC of finished products, a validated HPLC-UV method is often sufficient and more cost-effective. A cross-validation study, as detailed here, provides the essential data to confidently bridge results between these methods, ensuring data integrity throughout the entire lifecycle of a drug product.[16]
References
-
Analytical Determination of Furosemide: The Last Researches. (n.d.). IntechOpen.[Link]
-
High-performance Liquid Chromatography-Mass Spectrometric Analysis of Furosemide in Plasma and Its Use in Pharmacokinetic Studies. (2005). PubMed.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.[Link]
-
Extraction recovery and freeze thaw stability of furosemide in rat plasma (n ¼ 6). (n.d.). ResearchGate.[Link]
-
UV-VIS Spectrophotometric Method for Estimating Furosemide in Dosage Form. (2024). International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer's disease. (2022). PMC.[Link]
-
(PDF) Analytical Techniques for Furosemide Determination. (2014). ResearchGate.[Link]
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2023). National Institutes of Health.[Link]
-
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Recent Developments in Analytical Determination of Furosemide. (2008). PubMed.[Link]
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LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. (n.d.). Phenomenex.[Link]
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Furosemide ethanol-free oral solutions for paediatric use: formulation, HPLC method and stability study. (2017). PubMed.[Link]
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Cross and Partial Validation. (2017). European Bioanalysis Forum.[Link]
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Simple UV spectrophotometric assay of Furosemide. (n.d.). International Journal of Pharmaceutical Sciences and Research.[Link]
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Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.[Link]
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Comparison of extraction and precipitation methods for the HPLC determination of furosemide in plasma and urine. (1985). PubMed.[Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide
For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide, also known as feruloylamide. As Senior Application Scientists, we are committed to empowering your research by providing technical expertise that goes beyond the product, ensuring both the integrity of your work and the safety of your team.
(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide is a derivative of ferulic acid, a naturally occurring phenolic compound. While ferulic acid itself has a well-studied profile of low toxicity, the introduction of the propenamide functional group necessitates a cautious and well-informed approach to its handling.[1][2] This guide is structured to provide a clear, logical framework for the safe use of this compound in a laboratory setting, from initial risk assessment to final disposal.
Hazard Assessment and Toxidological Profile
Structural Analogs and Potential Hazards:
-
Acrylamide Moiety: The presence of the acrylamide functional group is a primary consideration. Acrylamide and its derivatives are known to be toxic and can cause serious injury upon contact.[3] For instance, N-(Methoxymethyl)acrylamide is classified as toxic if swallowed or in contact with skin, and it is a known skin and eye irritant.[4]
-
Phenolic Group: The 4-hydroxy-3-methoxyphenyl group is also found in vanillin (4-hydroxy-3-methoxybenzaldehyde). While generally considered less hazardous, it can cause serious eye irritation.[5]
Based on these structural similarities, it is prudent to treat (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide with a high degree of caution, assuming it may possess similar toxic and irritant properties.
Summary of Potential Hazards:
| Hazard Class | Potential Effect |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] |
| Respiratory Sensitization | May cause respiratory irritation if inhaled as a dust. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide.[6][7] The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles.[8] | Nitrile gloves (double-gloving recommended). | Laboratory coat. | N95 or higher-rated respirator if not performed in a certified chemical fume hood.[9] |
| Solution Preparation and Handling | Chemical splash goggles or a face shield.[8] | Chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood.[9] |
| Experimental Procedures | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers. |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses.[8]
-
Hand Protection: Given the risk of dermal toxicity, chemical-resistant gloves are mandatory. Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove.
-
Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid compound can generate dust, which may be harmful if inhaled. Therefore, weighing and aliquoting should be performed in a certified chemical fume hood. If a fume hood is not available, a properly fitted N95 respirator is essential.[9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Safe Handling Workflow for (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide.
Step-by-Step Handling Procedures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedures you will be performing.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.
-
Use a spatula and weighing paper to handle the solid. Avoid creating dust clouds.
-
-
Solution Preparation:
-
Prepare solutions in a certified chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving the compound or its solutions in a well-ventilated area, preferably a fume hood.
-
-
Decontamination:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent, such as soap and water, followed by a solvent rinse if appropriate.[9]
-
-
Waste Segregation and Disposal:
-
All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing the compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Never dispose of this chemical down the drain.[10]
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Plan:
| Incident | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][11] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Small Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with soap and water.[12] |
| Large Spill | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.[9][12] |
Conclusion: A Culture of Safety
The responsible use of (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the appropriate PPE, and adhering to a comprehensive operational plan, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety protocols and to consult with your EHS department for any further guidance.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
